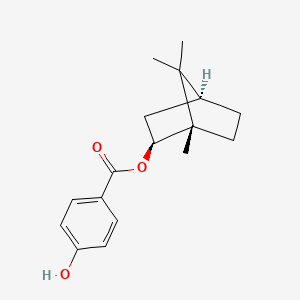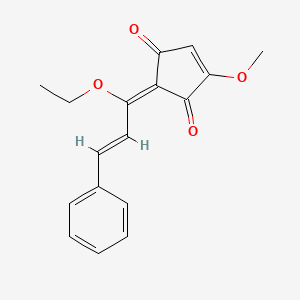
PtdIns-(4,5)-P2 (1,2-dipamitoyl)-d62 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 (sodium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions of each fatty acyl chain. It is intended for use as an internal standard for the quantification of PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-4,5-P2-(1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns containing deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. This synthetic standard features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphatidylinositol 4-phosphate 5-kinase acting on PtdIns-(4)-P1. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
科学的研究の応用
Role in Stress Responses in Plants
PtdIns-(4,5)-P2 plays a critical role in the response of plants to environmental stresses, such as salinity and osmotic stress. For instance, Arabidopsis plants increase PtdIns-(4,5)-P2 synthesis rapidly in response to sodium chloride, potassium chloride, and sorbitol treatment. This suggests that PtdIns-(4,5)-P2 is part of a signaling pathway used by plants to respond to environmental challenges, distinct from the canonical IP3 signaling pathway (Dewald et al., 2001).
Cellular Signaling and Cytoskeletal Organization
PtdIns-(4,5)-P2 is a pivotal molecule in cellular processes including the organization of the cytoskeleton and vesicular trafficking. Its interactions with proteins and its role as a substrate for lipid kinases and phosphatases highlight its significance in cell biology. This lipid's involvement in various cellular functions makes it a subject of interest in understanding the underlying mechanisms of cell physiology and pathology (Toker, 1998).
Involvement in Synaptic Vesicle Trafficking
Research indicates that PtdIns-(4,5)-P2 is essential in the regulation of synaptic vesicle exocytosis and endocytosis. Decreased levels of PtdIns-(4,5)-P2 in the brain and its impaired synthesis in nerve terminals can lead to synaptic defects. This includes changes in miniature currents, synaptic depression, a smaller readily releasable pool of vesicles, delayed endocytosis, and slower recycling kinetics (Di Paolo et al., 2004).
Regulation of Transferrin Recycling Kinetics
PtdIns-(4,5)-P2 is involved in the regulation of transferrin recycling kinetics. A decrease in intracellular PtdIns-(4,5)-P2 levels can lead to defects in the internalization of transferrin and its recycling back to the cell surface. This suggests that PtdIns-(4,5)-P2 plays multiple roles in trafficking and sorting events during endocytosis (Kim et al., 2006).
特性
分子式 |
C41H16D62O19P3 · 3Na |
|---|---|
分子量 |
1099.3 |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47 |
InChIキー |
HKWJHKSHEWVOSS-ZOXFJUOSSA-K |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OCC(COC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2 |
同義語 |
DPPI-4,5-P2-d62; Phosphatidylinositol-4,5-diphosphate C16-d62 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[1-azabicyclo[2.2.2]octan-3-yl(dideuterio)(113C)methyl]phenothiazine](/img/structure/B1151793.png)


![2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)benzoate](/img/structure/B1151804.png)

![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)

